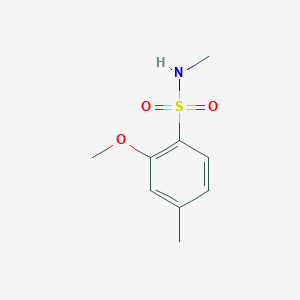
2-methoxy-N,4-dimethylbenzenesulfonamide
Übersicht
Beschreibung
2-methoxy-N,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 215.06161445 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) elaborated on the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibits excellent photophysical and photochemical properties, including good fluorescence, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These characteristics make it a promising candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy. The remarkable potential of this compound underscores its application in therapeutic interventions targeting cancer cells with minimal side effects compared to conventional treatments (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antitumor Applications
Another significant application is in the realm of anticancer and antitumor activities. Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries in cell-based antitumor screens, identifying potent cell cycle inhibitors that have progressed to clinical trials. These compounds disrupt tubulin polymerization and decrease the S phase fraction in various cancer cell lines, highlighting their potential as novel classes of antiproliferative agents. This research sheds light on the structural and gene expression changes associated with these compounds, offering insights into their mechanism of action and paving the way for the development of new cancer therapies (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).
Enzyme Inhibition and Alzheimer's Disease
Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, demonstrating significant inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease. One of the compounds showed acetylcholinesterase inhibitory activity comparable to Neostigmine methylsulfate, a standard drug. This suggests its potential as a lead structure for designing more potent inhibitors, providing a therapeutic approach for Alzheimer's disease and related neurodegenerative disorders (Abbasi, Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).
Antibacterial Applications
Research by Abbasi et al. (2019) on the synthesis of benzenesulfonamides from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine demonstrated biofilm inhibitory action against Escherichia coli. Some compounds were identified as potent inhibitors of this bacterial strain, suggesting their utility as less cytotoxic therapeutic agents for bacterial infections (Abbasi, Fatima, Rehman, Siddiqui, Ali Shah, Shahid, & Fatima, 2019).
Molecular Interaction Studies
Karakaya et al. (2015) conducted a comprehensive study on the spectroscopic analysis and dimer interaction energies of N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide. This research utilized theoretical and experimental approaches to explore interaction energies, hydrogen bonds, and π⋯π stacking interactions. Such studies are crucial for understanding the molecular interactions that govern the behavior of these compounds in various applications, including drug design and material science (Karakaya, Sert, Sreenivasa, Suchetan, & Çırak, 2015).
Eigenschaften
IUPAC Name |
2-methoxy-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-7-4-5-9(8(6-7)13-3)14(11,12)10-2/h4-6,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFUCFBYBJBXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(pyridin-4-yl)acetamide](/img/structure/B4503640.png)
![methyl 4-[({2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazol-4-yl}carbonyl)amino]benzoate](/img/structure/B4503646.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4503648.png)
![N-[3-(aminocarbonyl)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4503656.png)
![6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone](/img/structure/B4503663.png)
![3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4503678.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-4-piperidinecarboxamide](/img/structure/B4503685.png)


![N~1~-(3,4-dimethoxyphenethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4503697.png)
![4-methyl-N-[2-(1-methyl-4-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4503703.png)
![2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4503705.png)

![N-(4-acetylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4503720.png)
